N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide
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Overview
Description
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide is a useful research compound. Its molecular formula is C18H27N5O2 and its molecular weight is 345.447. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Properties and Therapeutic Potential
A wide range of studies focus on the pharmacological properties of various compounds, highlighting their potential therapeutic uses. For example, the therapeutic potential of ursolic acid in managing neurodegenerative and psychiatric diseases showcases the interest in natural compounds for treating complex conditions (Ramos-Hryb et al., 2017). Similarly, research on thymol emphasizes its pharmacological properties and molecular mechanisms, suggesting its prospects for pharmaceutical development (Meeran et al., 2017). These studies illustrate the ongoing effort to understand and leverage the biological activities of specific compounds for health applications.
Neurochemistry and Neurotoxicity Research
Research into the neurochemical and neurotoxic effects of substances like MDMA provides insights into how compounds interact with the nervous system (McKenna & Peroutka, 1990). This area of study is crucial for developing therapeutic agents that can safely modulate neurological function, which could be relevant for the study of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide in a neurological context.
Environmental Impact and Fate
The environmental fate of chemicals, including their persistence and bioaccumulation, is another area of active research. For example, studies on the environmental fate of alkylphenols and their ethoxylates review how these compounds, used in various industrial applications, interact with ecosystems and the potential risks they pose (Ying et al., 2002). Understanding the environmental behavior of this compound would be crucial for assessing its safety and ecological impact.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, such as enzymes, receptors, and ion channels .
Mode of Action
It’s known that the interaction of a compound with its targets can lead to changes in the target’s function, which can result in therapeutic effects .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
The action of a compound can lead to various molecular and cellular effects, depending on its targets and mode of action .
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-propylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c1-4-7-14(8-5-2)18(24)19-13-17-20-21-22-23(17)15-9-11-16(12-10-15)25-6-3/h9-12,14H,4-8,13H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORLMFXNXWBUKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCC1=NN=NN1C2=CC=C(C=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.